molecular formula C8H5BrFIO B12863606 2-Fluoro-3-iodophenacyl bromide

2-Fluoro-3-iodophenacyl bromide

Cat. No.: B12863606
M. Wt: 342.93 g/mol
InChI Key: XHSZHDOJQDQCBR-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodophenacyl bromide is an organic compound with the molecular formula C8H5BrFIO It is a derivative of phenacyl bromide, where the phenyl ring is substituted with fluorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-iodophenacyl bromide typically involves the following steps:

    Bromination of 2-Fluoro-3-iodoacetophenone: The starting material, 2-Fluoro-3-iodoacetophenone, is brominated using bromine in the presence of a suitable solvent like acetic acid or carbon tetrachloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-iodophenacyl bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or sodium alkoxide. Reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used along with bases like potassium carbonate or cesium carbonate.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, or ethers, depending on the nucleophile used.

    Cross-Coupling Reactions: Products are typically biaryl compounds or alkynyl derivatives, depending on the coupling partner.

Scientific Research Applications

2-Fluoro-3-iodophenacyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-iodophenacyl bromide depends on the specific reaction it undergoes:

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-iodoacetophenone: The precursor to 2-Fluoro-3-iodophenacyl bromide, differing by the presence of a carbonyl group instead of a bromine atom.

    Phenacyl Bromide: Lacks the fluorine and iodine substitutions, making it less versatile in certain synthetic applications.

Uniqueness

This compound is unique due to the presence of both fluorine and iodine atoms, which enhance its reactivity and versatility in organic synthesis. The combination of these substituents allows for selective functionalization and the formation of complex molecules .

Properties

Molecular Formula

C8H5BrFIO

Molecular Weight

342.93 g/mol

IUPAC Name

2-bromo-1-(2-fluoro-3-iodophenyl)ethanone

InChI

InChI=1S/C8H5BrFIO/c9-4-7(12)5-2-1-3-6(11)8(5)10/h1-3H,4H2

InChI Key

XHSZHDOJQDQCBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)F)C(=O)CBr

Origin of Product

United States

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